2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring structure containing both aromatic and aliphatic components. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde typically involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of acidic conditions to form the tetrahydroisoquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential neuroprotective and neurodegenerative properties.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic system, by inhibiting dopamine reuptake and stimulating dopamine release . This activity is mediated through its binding to dopamine receptors and transporters, which can influence neuronal signaling and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent dopaminergic activity.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of anti-tumor agents.
1,2,3,4-Tetrahydroisoquinoline: A versatile scaffold in medicinal chemistry.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
AMQZXPNIOCZIKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)C=O |
Origin of Product |
United States |
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